molecular formula C12H19N B1510440 N-Benzylpentan-3-amine CAS No. 61977-85-3

N-Benzylpentan-3-amine

Cat. No. B1510440
CAS RN: 61977-85-3
M. Wt: 177.29 g/mol
InChI Key: VOIZJUMZXMKPAY-UHFFFAOYSA-N
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Description

N-Benzylpentan-3-amine is a chemical compound with the molecular formula C12H19N . It has a molecular weight of 177.29 .


Chemical Reactions Analysis

While specific chemical reactions involving N-Benzylpentan-3-amine are not available, amines in general can undergo a variety of reactions. They can act as nucleophiles in substitution reactions, bases in acid-base reactions, and can also undergo reactions with carbonyl compounds .


Physical And Chemical Properties Analysis

N-Benzylpentan-3-amine is a compound with a molecular weight of 177.29 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found .

Scientific Research Applications

  • Corrosion Inhibition : N-Benzylpentan-3-amine derivatives, such as N,N-(3-benzylidenepentane-2,4-diylidene)dipyridin-4-amine, have been investigated for their effectiveness in inhibiting corrosion of carbon steel in hydrochloric acid solution. These inhibitors demonstrate good performance and obey Langmuir adsorption isotherm, showing mixed-type inhibitor behaviors (Negm et al., 2012).

  • Enzyme Catalysis Studies : Research involving Candida antarctica lipase B used benzyl amine as a nucleophile for the resolution of methyl (±)‐3‐hydroxypentanoate. The presence of benzyl amine increased the enantiomeric ratio significantly compared to ammonia, demonstrating its influence on enzyme-catalyzed reactions (García-Urdiales et al., 2009).

  • Synthesis of Bicyclo[1.1.1]pentane Derivatives : The synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane has been achieved using magnesium amides and alkyl electrophiles. This method allows efficient incorporation of pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, which is valuable for pharmaceutical applications (Hughes et al., 2019).

  • Fluorescent and Colorimetric pH Probe Development : A derivative of N-Benzylpentan-3-amine, namely 5-(4-((2-(benzothiazole-2-carbonyl)hydrazono)methyl)-3-hydroxyphenoxy)-N,N,N-trimethylpentan-1-aminium bromide, has been synthesized for use as a fluorescent and colorimetric pH probe. This probe shows promise for real-time pH sensing in biological applications due to its high stability, selectivity, and large Stokes shifts (Diana et al., 2020).

  • Amine Oxidase Inhibition : N-Benzylpentan-3-amine and its derivatives have been studied for their inhibitory effects on amine oxidase, an enzyme involved in neurotransmitter metabolism. This research provides insights into the interaction of these compounds with biological systems (Fellows & Bernheim, 1950).

  • Pharmaceutical Applications : Derivatives of N-Benzylpentan-3-amine, like 3-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine, have been identified as potential inhibitors of the urokinase receptor. These findings have implications for cancer treatment, particularly in reducing breast tumor metastasis (Wang et al., 2011).

properties

IUPAC Name

N-benzylpentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-3-12(4-2)13-10-11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIZJUMZXMKPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650936
Record name N-Benzylpentan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzylpentan-3-amine

CAS RN

61977-85-3
Record name N-Benzylpentan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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